molecular formula C9H11N3O3 B8748235 1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol

1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B8748235
M. Wt: 209.20 g/mol
InChI Key: USIKCAKKNZHNLC-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol is a heterocyclic compound comprising a pyrrolidine ring substituted with a hydroxyl group at position 3 and a 5-nitropyridin-2-yl group at position 1.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H11N3O3/c13-8-3-4-11(6-8)9-2-1-7(5-10-9)12(14)15/h1-2,5,8,13H,3-4,6H2

InChI Key

USIKCAKKNZHNLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants on the Pyrrolidine Ring

Phenylethyl-Substituted Pyrrolidin-3-ol Derivatives

Compounds 1a and 1b from feature phenylethyl groups replacing the 5-nitropyridin-2-yl moiety. These derivatives exhibit antiviral activity, likely due to the oxadiazole-phenylpyridyl core. Key differences include:

  • Electronic Effects : The nitropyridine group in the target compound is electron-withdrawing, whereas phenylethyl groups are electron-neutral or donating.
  • Biological Activity : The oxadiazole derivatives in 1a/1b show antiviral properties, while the nitro group in the target compound may influence redox activity or target binding .
Piperazine-Nitropyridine Hybrid (3d)

describes 3d , a piperazine-linked nitropyridine derivative (1-(4-fluorobenzyl)-4-(5-nitropyridin-2-yl)piperazine). Comparatively:

  • Ring Flexibility : Piperazine’s six-membered ring offers greater conformational flexibility than pyrrolidine.

Heterocyclic Core Modifications

Pyridazine-Based Analogue ()

The compound 1-[6-(2,5-dimethylphenyl)pyridazin-3-yl]pyrrolidin-3-ol replaces pyridine with pyridazine, a diazine heterocycle. Key distinctions:

  • Electronic Profile : Pyridazine’s adjacent nitrogen atoms increase electron deficiency, altering solubility and binding interactions.
  • Steric Effects : The 2,5-dimethylphenyl group introduces steric bulk absent in the target compound .
Thiophene-Sulfonyl Derivative ()

(R)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol substitutes nitropyridine with a sulfonated thiophene.

  • Bromine Substituent : Bromine’s steric and electronic effects may alter metabolic stability .

Aromatic Ring Modifications

Bromophenyl Derivative ()

1-(3-Bromophenyl)pyrrolidin-3-ol replaces nitropyridine with a bromophenyl group.

  • Steric Hindrance : Bromine’s bulk may reduce binding affinity to compact active sites.
  • Synthetic Utility : Bromine serves as a handle for cross-coupling reactions, unlike the nitro group .
Aminophenyl Derivative ()

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol features an amino group on the phenyl ring.

  • Basicity : Increased basicity compared to the nitro group may alter pharmacokinetics .

Structural and Functional Data Comparison

Compound Name Molecular Weight Key Functional Groups Biological Activity Reference
1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol ~237.21 5-Nitro-pyridin-2-yl, -OH Research use (unreported)
1a (Phenylethyl-oxadiazole derivative) Higher Phenylethyl, oxadiazole Antiviral
3d (Piperazine-fluorobenzyl derivative) 316.13 4-Fluorobenzyl, piperazine Unspecified
1-(3-Bromophenyl)pyrrolidin-3-ol 242.12 3-Bromophenyl Synthetic intermediate
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol 178.23 2-Aminophenyl Unspecified

Key Insights from Structural Analogues

  • Electronic Effects : Nitropyridine’s electron-withdrawing nature may enhance binding to electron-rich biological targets, contrasting with electron-donating groups (e.g., phenylethyl).
  • Stereochemistry : and highlight the importance of enantiomeric purity (e.g., (S)-configuration) in pharmacological activity .
  • Synthetic Routes : Similar compounds (e.g., ) utilize coupling reactions between pyrrolidin-3-ol and heteroaryl halides, suggesting viable pathways for the target compound’s synthesis .

Preparation Methods

Nitropyridine Intermediate Preparation

The 5-nitro-2-chloropyridine precursor is synthesized via nitration of 2-chloropyridine using nitric acid and sulfuric acid. This step requires careful temperature control (0–5°C) to avoid over-nitration.

Pyrrolidin-3-ol Activation

Pyrrolidin-3-ol is often protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during coupling. Deprotection post-coupling is achieved using tetrabutylammonium fluoride (TBAF).

Coupling Reaction Optimization

The nucleophilic aromatic substitution between 5-nitro-2-chloropyridine and pyrrolidin-3-ol proceeds in dimethylformamide (DMF) with potassium carbonate as a base. Elevated temperatures (80–100°C) and 18-hour reaction times are typical.

Table 2: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Yield above 70%
BaseK₂CO₃Minimizes hydrolysis
SolventDMF or DMSOEnhances solubility

Stereochemical Control

The (S)-enantiomer of this compound is prioritized in drug discovery due to its potential biological activity. Two approaches dominate:

Chiral Resolution

Racemic mixtures are separated using chiral stationary phase chromatography. For instance, preparative HPLC with a Chiralpak® AD-H column resolves enantiomers with >99% enantiomeric excess (ee).

Asymmetric Synthesis

Enantioselective synthesis employs chiral ligands such as (R)-BINAP in palladium-catalyzed reactions. A patent example achieved 92% ee using (S)-proline-derived catalysts.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane gradients) removes unreacted starting materials. Final purity exceeding 95% is confirmed via reverse-phase HPLC.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 8.55 (d, J=2.4 Hz, 1H, pyridine-H), 7.95 (dd, J=9.0, 2.4 Hz, 1H), 4.45 (m, 1H, pyrrolidine-H), 3.80–3.60 (m, 4H).

  • HRMS : m/z calcd. for C₉H₁₁N₃O₃ [M+H]⁺: 209.0804, found: 209.0801.

Industrial Scalability and Challenges

Catalyst Cost Mitigation

PdCl₂(PPh₃)₂, while effective, is expensive. Heterogeneous catalysts like Pd/C offer recyclability but require higher temperatures (120°C) and longer times.

Solvent Sustainability

DMF and dichloromethane are common but environmentally hazardous. Recent efforts explore cyclopentyl methyl ether (CPME) as a greener alternative .

Q & A

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Approaches :
  • Prodrug Design : Esterify the hydroxyl group (e.g., acetyl prodrug) to enhance membrane permeability .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release (’s drug delivery analogs) .

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